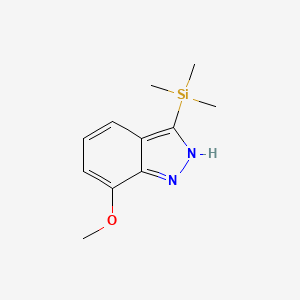
7-Methoxy-3-(trimethylsilyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-(trimethylsilyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group at the 7-position and a trimethylsilyl group at the 3-position makes this compound unique and interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3-(trimethylsilyl)-2H-indazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trimethylsilyl groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaI), amines (e.g., NH3) in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-3-(trimethylsilyl)-2H-indazole has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-(trimethylsilyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3-phenyl-2H-indazole: Similar structure but with a phenyl group instead of a trimethylsilyl group.
7-Methoxy-3-(4-benzylpiperazin-1-yl)-2H-chromen-2-one: Contains a chromenone core with a methoxy group at the 7-position.
7-Methoxy-3-arylflavone-8-acetic acids: Flavone derivatives with a methoxy group at the 7-position.
Uniqueness
The presence of both a methoxy group and a trimethylsilyl group in 7-Methoxy-3-(trimethylsilyl)-2H-indazole makes it unique compared to other similar compounds. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
679794-97-9 |
|---|---|
Fórmula molecular |
C11H16N2OSi |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
(7-methoxy-2H-indazol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C11H16N2OSi/c1-14-9-7-5-6-8-10(9)12-13-11(8)15(2,3)4/h5-7H,1-4H3,(H,12,13) |
Clave InChI |
KXNCJTFHIYFJCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(NN=C21)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
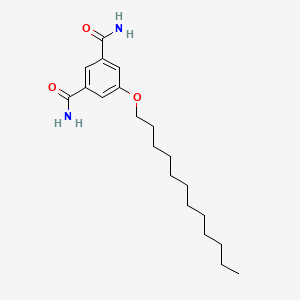
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)

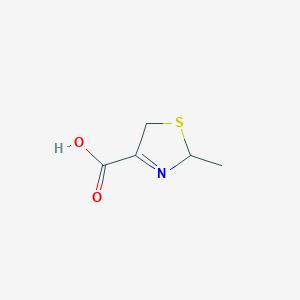
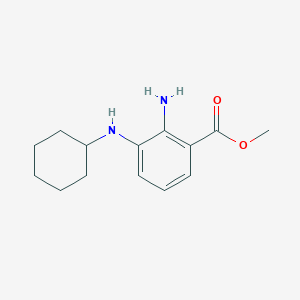

dimethylsilane](/img/structure/B12530591.png)
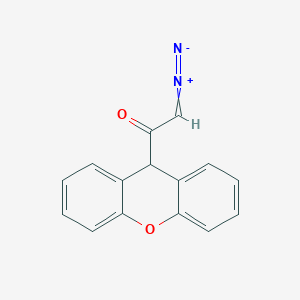
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
